

# A Comparative Guide to SHIN2 and Other Serine Hydroxymethyltransferase (SHMT) Inhibitors

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## Compound of Interest

Compound Name: (Rac)-SHIN2

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Serine hydroxymethyltransferase (SHMT) has emerged as a critical target in cancer therapy due to its central role in one-carbon (1C) metabolism, which fuels the biosynthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[1][2] This guide provides a detailed comparison of SHIN2, a potent SHMT inhibitor, with other known inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

## Overview of SHMT and its Inhibition

SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).[1] This reaction is a primary source of one-carbon units vital for the synthesis of purines and thymidylate.[3] Mammals possess two key isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2] SHMT2 is frequently upregulated in various cancers, making it an attractive therapeutic target.[3] Inhibition of SHMT disrupts the one-carbon supply, leading to cell cycle arrest and apoptosis in cancer cells.[2]

## Quantitative Comparison of SHMT Inhibitors

The following table summarizes the inhibitory potency of SHIN2 and other notable SHMT inhibitors against the human SHMT1 and SHMT2 isoforms. The data is presented as half-maximal inhibitory concentrations (IC<sub>50</sub>) or inhibition constants (K<sub>i</sub>), providing a quantitative basis for comparison.

Inhibitor	Type	SHMT1 IC50/Ki	SHMT2 IC50/Ki	Cell-Based Potency (Example)	Key Features
(+)SHIN2	Pyrazolopyra n	Dual Inhibitor	Dual Inhibitor	IC50: 300 nM (HCT116 cells)[3]	First in vivo active SHMT1/2 inhibitor; Synergizes with methotrexate. [3]
SHIN1 (RZ- 2994)	Pyrazolopyra n	IC50: 5 nM[1] [4][5][6]	IC50: 13 nM[1][4][5][6]	IC50: 870 nM (HCT116 cells)[7]	Potent dual inhibitor; Not suitable for in vivo studies due to rapid clearance.[3]
AGF347	Folate Mimetic	Multi-target inhibitor	Multi-target inhibitor	IC50: 194 nM (HPAC cells) [8]	In vivo activity; Targets SHMT1, SHMT2, and de novo purine biosynthesis. [9][10]
Methotrexate	Antifolate	Ki: 201 µM (hcSHMT) [11]	-	Used in combination therapies.	Primarily a DHFR inhibitor with weaker activity against SHMT.[3]

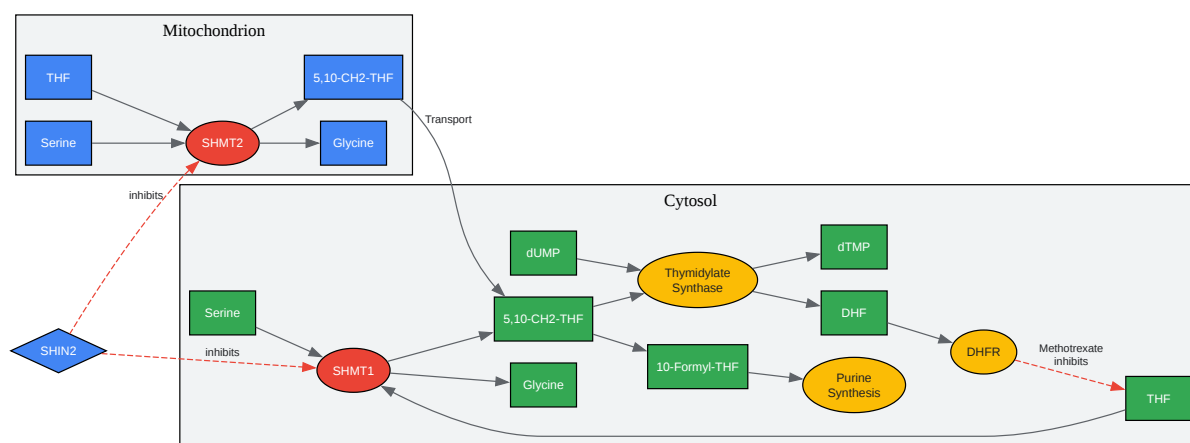
Pemetrexed	Antifolate	Ki: 19.1 $\mu$ M[12]	Modest activity[10]	Multi-target antifolate.	Primarily a TS inhibitor with secondary activity against DHFR and SHMT.[12][13]
Lometrexol	Antifolate	Ki: 20-23 $\mu$ M (hcSHMT) [10][11]	IC50: ~100 $\mu$ M[10]	-	Potent antifolate with inhibitory activity against SHMT.[10]

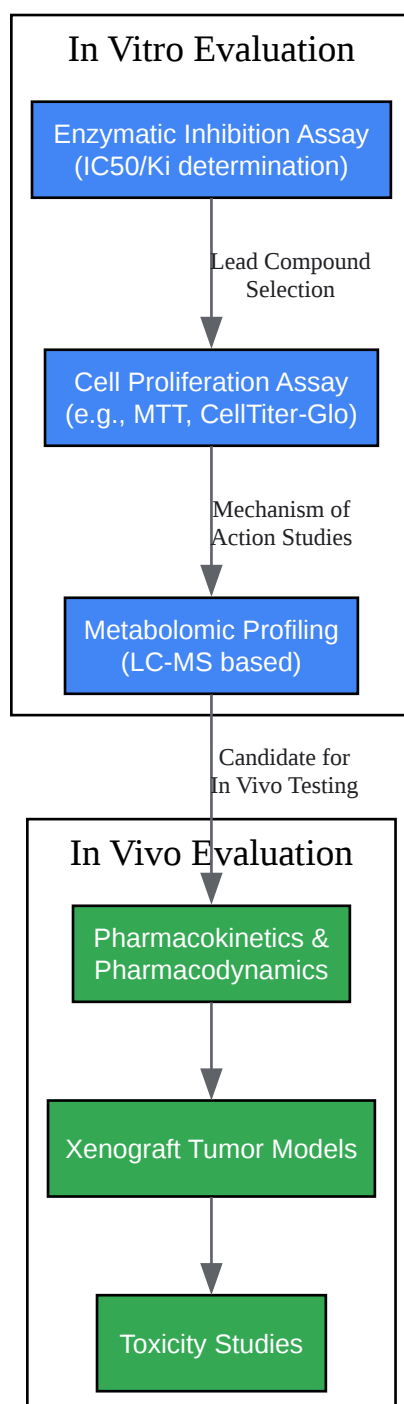
## Signaling Pathways and Experimental Workflows

The inhibition of SHMT has significant downstream effects on cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate the one-carbon metabolism pathway and a typical experimental workflow for evaluating SHMT inhibitors.

### One-Carbon Metabolism Pathway

This diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon metabolism pathway, which is crucial for nucleotide biosynthesis. Inhibition of SHMT disrupts the supply of one-carbon units, thereby affecting DNA synthesis and repair.





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Nucleotide biosynthesis arrest by silencing SHMT1 function via vitamin B6-coupled vector and effects on tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHIN1 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro validation of serine hydroxymethyltransferase as a chemotherapeutic target of the antifolate drug pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
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